molecular formula C17H13N3 B3037624 (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile CAS No. 50781-53-8

(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile

Cat. No. B3037624
CAS RN: 50781-53-8
M. Wt: 259.3 g/mol
InChI Key: CIYQEFRYVJBRQJ-UHFFFAOYSA-N
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Description

“(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile” is a chemical compound with a molecular formula of C16H14N2O . It’s part of a class of compounds known as pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, typically involves several steps with acceptable reaction procedures and quantitative yields . The compounds are characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The compound also contains phenyl groups and a nitrile group .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can be used to synthesize novel inhibitors of dipeptidyl peptidases . The specific reactions that “this compound” undergoes would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 250.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile has been used in a variety of scientific research applications, including organic synthesis, biochemistry, pharmacology, and material science. In organic synthesis, this compound is used as a precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins. In pharmacology, this compound has been used to study the pharmacological properties of various compounds. In material science, this compound has been used to study the properties and structure of various materials, such as polymers and nanomaterials.

Advantages and Limitations for Lab Experiments

The main advantage of using (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile in laboratory experiments is its low cost and availability. In addition, this compound is a relatively stable compound and has a relatively low boiling point, making it easy to handle and store. However, this compound is also a volatile liquid and can be hazardous if inhaled or ingested. Therefore, it is important to take proper safety precautions when handling and storing this compound.

Future Directions

There are a number of potential future directions for the use of (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to explore the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of various receptors, such as serotonin and dopamine receptors.

Safety and Hazards

The safety and hazards of “(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile” would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-12-11-15-13-20(16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYQEFRYVJBRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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